Lipophilicity (XLogP3-AA) Comparison: 5-Methyl-3-pyrrolidin-2-ylisoxazole vs. 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole
The target compound exhibits a computed XLogP3-AA of 0.7, which is 1.34 log units lower than that of the 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole comparator (XLogP3-AA ≈ 2.04) [1]. This indicates substantially higher hydrophilicity, which may translate into improved aqueous solubility and a distinct absorption profile.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (computed XLogP3-AA) |
| Comparator Or Baseline | 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole: 2.04 (computed LogP) |
| Quantified Difference | ΔLogP = −1.34 |
| Conditions | Computed values from PubChem (XLogP3-AA 3.0) and Chemsrc (estimated LogP). |
Why This Matters
Lower lipophilicity is a critical parameter for fragment-based screening libraries where aqueous solubility and minimal non-specific binding are required.
- [1] PubChem Compound Summary for CID 25220780, XLogP3-AA value of 0.7. National Center for Biotechnology Information (2025). View Source
